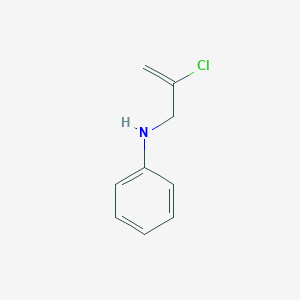

N-(2-chloroprop-2-enyl)aniline

Description

Contextualization within Modern Organic and Polymer Chemistry Research

N-(2-chloroprop-2-enyl)aniline belongs to the class of N-substituted anilines, a group of compounds that are pivotal in the synthesis of a wide array of organic molecules and functional polymers. The presence of the reactive 2-chloroprop-2-enyl group attached to the nitrogen atom of aniline (B41778) makes it a particularly interesting monomer and intermediate. In modern organic chemistry, there is a strong emphasis on developing efficient synthetic methodologies and creating complex molecular architectures. The unique structural features of this compound allow it to participate in various chemical transformations, making it a valuable tool for synthetic chemists.

In the realm of polymer chemistry, the development of functional polymers with tailored properties is a major research focus. Polyaniline (PANI) and its derivatives are a well-known class of conducting polymers with applications in areas such as electronics, sensors, and anti-corrosion coatings. The introduction of substituents onto the aniline monomer is a common strategy to modify the properties of the resulting polymer, such as solubility, processability, and electrochemical behavior. This compound serves as a monomer for the synthesis of novel polyaniline derivatives with unique characteristics.

Academic Significance and Research Directions for this compound

The academic significance of this compound lies in its potential as a precursor to functionalized polymers and heterocyclic compounds. Research has demonstrated that the polymer derived from this monomer, poly[this compound], can be used as a platform for further chemical modifications.

One of the key research directions involves the synthesis and characterization of poly[this compound] and its copolymers. For instance, a series of new soluble N-substituted poly(β-haloallylaniline)s, including poly[this compound] (NPC), have been synthesized through oxidative polymerization. rsc.org These polymers are soluble in common organic solvents, which is a significant advantage for their processing and application. rsc.org The polymerization is typically carried out in an acidic medium using an oxidant like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). rsc.orgresearchgate.net

A particularly promising research avenue is the post-polymerization modification of poly[this compound]. The chlorine atom in the repeating unit of the polymer provides a reactive site for various nucleophilic substitution reactions. This allows for the introduction of different functional groups onto the polymer backbone, leading to materials with tailored properties. For example, the intramolecular cyclization of poly[this compound] and its derivatives using polyphosphoric acid has been shown to produce functionalized polyindoles in high yields. rsc.org These resulting indole (B1671886) polymers have been found to exhibit photoconductivity, highlighting their potential in organic electronics. rsc.org

The properties of these polymers are extensively studied using various analytical techniques.

Table 1: Analytical Characterization of Poly[this compound] and its Derivatives

| Analytical Technique | Information Obtained | Reference |

|---|---|---|

| ¹H and ¹³C NMR Spectroscopy | Structural confirmation of the polymer repeat units. | rsc.org |

| IR Spectroscopy | Identification of functional groups present in the polymer. | rsc.org |

| UV-Visible Spectroscopy | Study of the electronic transitions and optical properties. rsc.orgrsc.org | rsc.orgrsc.org |

| Elemental Analysis | Determination of the elemental composition of the polymers. rsc.orgrsc.org | rsc.orgrsc.org |

| Scanning Electron Microscopy (SEM) | Investigation of the surface morphology of the polymers. rsc.orgrsc.org | rsc.orgrsc.org |

| Thermal Gravimetric Analysis (TGA) | Evaluation of the thermal stability of the polymers. | rsc.org |

Future research is likely to focus on exploring the full potential of this compound as a monomer for creating a diverse range of functional polymers. This includes the synthesis of copolymers with other aniline derivatives to fine-tune the material properties. researchgate.net Furthermore, the investigation of the electrical and optical properties of the resulting polymers will be crucial for identifying new applications in areas such as sensors for moisture and ammonia, as has been demonstrated for related polyaniline derivatives. rsc.org The versatility of the chloroallyl group also opens up possibilities for other types of chemical transformations beyond those already explored, potentially leading to novel materials with unique catalytic or biological activities. While attempts to synthesize 2-methylindoles from the related N-(2-chloroprop-2-enyl)-N-phenylacetamide via Claisen rearrangement have been unsuccessful, the exploration of other cyclization strategies for this compound itself remains an area of interest. rsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

15332-67-9 |

|---|---|

Molecular Formula |

C9H10ClN |

Molecular Weight |

167.63 g/mol |

IUPAC Name |

N-(2-chloroprop-2-enyl)aniline |

InChI |

InChI=1S/C9H10ClN/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,11H,1,7H2 |

InChI Key |

BIENNPBMRHEDOY-UHFFFAOYSA-N |

SMILES |

C=C(CNC1=CC=CC=C1)Cl |

Canonical SMILES |

C=C(CNC1=CC=CC=C1)Cl |

Synonyms |

N-(2-chloroprop-2-enyl)aniline |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Chloroprop 2 Enyl Aniline and Its Advanced Derivatives

Direct N-Alkylation and Amination Strategies

The synthesis of N-(2-chloroprop-2-enyl)aniline is primarily achieved through the N-alkylation of aniline (B41778). This involves the formation of a carbon-nitrogen bond between the aniline nitrogen and the allylic carbon of a propane (B168953) derivative. Both conventional and modern catalytic methods are employed to facilitate this transformation.

Conventional N-Alkylation Approaches

Conventional N-alkylation for synthesizing this compound typically involves the direct reaction of aniline with 2,3-dichloropropene. This reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like acetone, under reflux conditions. The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the desired N-alkylated product. This method is analogous to the synthesis of aryl 2-chloroprop-2-enyl ethers from phenols and 2,3-dichloropropene. rsc.org

Another conventional approach involves the reaction of anilines with alkyl halides in the presence of a mild base like triethylamine (B128534) at room temperature. koreascience.kr This method can yield N-alkylated anilines in good yields with minimal dialkylation. koreascience.kr For instance, the reaction of chloroacetyl chloride with various aromatic amines at room temperature has been reported to produce N-substituted chloroacetamide derivatives. ijpsr.info While not a direct synthesis of the target compound, this illustrates a common conventional strategy for N-alkylation. The reaction conditions, such as temperature and the molar ratio of reactants, can be optimized to improve yield and selectivity. google.com

Catalytic N-Alkylation Innovations

To enhance efficiency, selectivity, and sustainability, catalytic methods for N-alkylation have been developed. These often involve transition metal catalysts that can operate under milder conditions and offer better control over the reaction.

Cobalt-based catalysts have emerged as a cost-effective and efficient option for N-alkylation reactions. These catalysts often operate via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where an alcohol is temporarily dehydrogenated to an aldehyde, which then condenses with the amine. The resulting imine is subsequently hydrogenated by the catalyst using the hydrogen "borrowed" from the alcohol. This process is atom-economical, with water as the primary byproduct. rsc.orgthieme-connect.com

Recent research has demonstrated the use of cobalt(II) chloride in conjunction with a phosphine (B1218219) ligand for the N-alkylation of various amines with alcohols. thieme-connect.com Another innovative approach utilizes a cobalt catalyst supported on a metal-organic framework (MOF), which acts as a heterogeneous catalyst for the N-alkylation of aniline derivatives with benzyl (B1604629) alcohol, showcasing high efficacy and potential for sustainable chemical synthesis. rsc.orgrsc.org While these examples use alcohols as alkylating agents, the underlying principle of cobalt-catalyzed C-N bond formation is applicable to other electrophiles as well. researchgate.net

Table 1: Cobalt-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol This table presents data for a model reaction analogous to the synthesis of N-substituted anilines, illustrating the efficacy of cobalt catalysis.

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| CoCl₂·6H₂O / PPh₃ | t-BuOK | Toluene (B28343) | 130 | 18 | 55 | thieme-connect.com |

| bpy-UiO-CoCl₂ | KOtBu | Toluene | 120 | 24 | High | rsc.orgrsc.org |

| Co-nanoparticles | t-BuOK | Toluene | 140 | 24 | Variable | researchgate.net |

Palladium catalysts are renowned for their efficiency in forming C-N bonds, particularly in cross-coupling reactions like the Buchwald-Hartwig amination. rsc.orgchemrxiv.org These reactions can couple amines with aryl or vinyl halides/triflates. The synthesis of N-allylanilines can be achieved through palladium-catalyzed allylic amination of allylic chlorides. science.gov

This methodology involves the reaction of an amine with an allylic substrate in the presence of a palladium catalyst and a suitable ligand. For instance, palladium nanoparticles have been used for N-alkylation reactions, where an amine and a benzaldehyde (B42025) derivative react in the presence of hydrogen gas. rsc.org More advanced systems use specific phosphine ligands, such as AdBippyPhos, to facilitate the coupling of amines with aryl chlorides and bromides under milder conditions with a weaker base like potassium phenoxide (KOPh). nih.gov This approach is particularly useful for substrates that are sensitive to the strong bases typically required in C-N coupling reactions. nih.gov While direct examples for this compound are specific, the extensive literature on palladium-catalyzed N-alkylation of anilines with various partners, including alcohols and allylic chlorides, supports its applicability. rsc.orgresearchgate.net

Polymerization Pathways Involving this compound Monomers

The presence of a polymerizable alkene group and an aniline moiety makes this compound a valuable monomer for creating functional polymers. Polyaniline and its derivatives are well-known for their electrical conductivity and environmental stability.

Oxidative Polymerization Protocols for Poly[N-(2-chloroprop-2-en-1-yl)aniline]s

The synthesis of poly[N-(2-chloroprop-2-en-1-yl)aniline] (NPC) is achieved through the oxidative polymerization of the corresponding monomer. rsc.org This process is a common and effective method for preparing polyaniline and its derivatives. researchgate.net The polymerization is typically carried out in an acidic medium, such as 1 M hydrochloric acid (HCl), using a chemical oxidant like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). rsc.orgresearchgate.net

The reaction mechanism involves the oxidation of the aniline monomer to form radical cations, which then couple to form polymer chains. researchgate.net The presence of the N-substituent influences the properties of the resulting polymer, such as its solubility and conductivity. mdpi.com In the case of NPC and its substituted analogues like poly[N-(2-chloroprop-2-en-1-yl)-2-methylaniline] (NPT) and poly[N-(2-chloroprop-2-en-1-yl)-2-methoxyaniline] (NPA), the resulting polymers are soluble. rsc.orgresearchgate.net These polymers have been characterized using various spectroscopic and analytical techniques, including NMR, IR, and UV-Vis spectroscopy, as well as thermal gravimetric analysis (TGA). rsc.orgresearchgate.net The oxidative polymerization process is influenced by several factors, including the acidity of the medium (pH), the molar ratio of oxidant to monomer, and the reaction temperature. researchgate.netbeilstein-journals.org

Table 2: Oxidative Polymerization of N-(2-chloroprop-2-en-1-yl)aniline and its Derivatives

| Monomer | Resulting Polymer | Oxidant | Medium | Reference |

|---|---|---|---|---|

| N-(2-chloroprop-2-en-1-yl)aniline | Poly[N-(2-chloroprop-2-en-1-yl)aniline] (NPC) | (NH₄)₂S₂O₈ | 1 M HCl | rsc.orgresearchgate.net |

| N-(2-chloroprop-2-en-1-yl)-2-methylaniline | Poly[N-(2-chloroprop-2-en-1-yl)-2-methylaniline] (NPT) | (NH₄)₂S₂O₈ | 1 M HCl | rsc.orgresearchgate.net |

| N-(2-chloroprop-2-en-1-yl)-2-methoxyaniline | Poly[N-(2-chloroprop-2-en-1-yl)-2-methoxyaniline] (NPA) | (NH₄)₂S₂O₈ | 1 M HCl | rsc.orgresearchgate.net |

Advanced Synthetic Protocols for Structural Elaboration

Claisen Rearrangement in N-Allyl and Related Aniline Systems

The aza-Claisen rearrangement, the nitrogen analogue of the Claisen rearrangement, is a significant researchgate.netresearchgate.net-sigmatropic shift used for carbon-carbon bond formation. tsijournals.com In the context of N-allyl aniline systems, this rearrangement transforms N-alkenyl-N-arylamines into 2-alkenylarylamines, which are valuable precursors for synthesizing heterocyclic compounds like indoles, quinolines, and cinnolines. tsijournals.com

This rearrangement can be promoted thermally or through catalysis. tsijournals.com Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride etherate (BF₃·OEt₂) have been effectively used to catalyze the aza-Claisen rearrangement of N-allylanilines, leading to 2-allylanilines in moderate to good yields. tsijournals.com The use of a catalytic amount of p-toluenesulfonic acid in an acetonitrile/water mixture has also been reported as a clean and high-yielding method for the rearrangement of N-(1,1-disubstituted-allyl)anilines. researchgate.net

An interesting application is the zinc-mediated reductive aza-Claisen rearrangement of 1-(N-allylamino)anthraquinones, which proceeds efficiently in an ionic liquid to yield 1-amino-2-(prop-2′-enyl)anthraquinones. nih.gov This highlights the adaptability of the Claisen rearrangement to complex molecular scaffolds.

Table 2: Catalysts for Aza-Claisen Rearrangement of N-Allyl Anilines

| Catalyst | Substrate Type | Product | Reference |

|---|---|---|---|

| ZnCl₂ | N-allylanilines with various ring substituents | 2-allylanilines | tsijournals.com |

| BF₃·OEt₂ | Aromatic N-allylamines | 2-allylanilines | tsijournals.com |

| p-toluenesulfonic acid | N-(1,1-disubstituted-allyl)anilines | 2-(3,3-disubstituted-allyl)anilines | researchgate.net |

| Zinc powder in [Hmim]BF₄ | 1-(N-allylamino)anthraquinones | 1-amino-2-(prop-2′-enyl)anthraquinones | nih.gov |

Intramolecular Cyclofunctionalization Reactions

Intramolecular cyclofunctionalization represents a key strategy for building cyclic structures from acyclic precursors. In the context of this compound derivatives, this is exemplified by the conversion of poly[N-(2-chloroprop-2-en-1-yl)aniline]s into functionalized polyindoles using polyphosphoric acid. rsc.org This reaction demonstrates a polymer analogous transformation where the linear polymer chain undergoes intramolecular cyclization to form heterocyclic units. rsc.org The resulting indole (B1671886) polymers have been found to exhibit photoconductivity. rsc.org

The cyclization of o-substituted N-(2,2-dimethylpropargyl)anilines catalyzed by cuprous chloride is another example, yielding 2,2-dimethyl-1,2-dihydroquinolines. researchgate.net This type of reaction can be extended to more complex systems, such as aminoanthracene and aminoquinoline derivatives, to produce polycyclic heterocyclic products. researchgate.net

Heterocyclic Ring System Syntheses from this compound Precursors

The structural backbone of this compound is a versatile starting point for the synthesis of various heterocyclic ring systems. As mentioned, polymers derived from this compound can be cyclized to form polyindoles. rsc.org

Furthermore, related precursors like 2-chloro-N-(2-vinyl)aniline can be used to synthesize a range of important heterocyclic compounds, including carbazoles, indoles, acridines, and dibenzazepines. nih.gov The selectivity of these intramolecular cyclizations can be controlled by the choice of palladium catalyst and ligands, allowing for the formation of 5-, 6-, or 7-membered rings from a common precursor. nih.gov For example, the use of specific ligands can direct the reaction towards the formation of vinylcarbazoles or acridines. nih.gov This ligand-controlled selectivity offers an efficient route to diverse heterocyclic structures that are prominent in natural products and pharmaceuticals. nih.gov

Table 3: Ligand-Controlled Heterocycle Synthesis from a Diphenylamine (B1679370) Intermediate

| Target Heterocycle | Palladium Catalyst | Ligand | Solvent | Reference |

|---|---|---|---|---|

| Acridines | Pd₂(dba)₃ | L3 | Toluene | nih.gov |

| Vinylcarbazoles | Pd₂(dba)₃ | L4 | 1,4-Dioxane | nih.gov |

L3 and L4 represent specific phosphine-based ligands as detailed in the source.

Visible Light Photocatalyzed Derivatization Strategies

Visible light photocatalysis has emerged as a powerful tool for the mild and selective functionalization of organic molecules. For aniline derivatives, this approach enables reactions that might otherwise require harsh conditions. conicet.gov.ar The electron-rich nature of the aniline core makes it a suitable substrate for reactions with electrophilic radicals generated under photocatalytic conditions. conicet.gov.ar

One notable application is the trifluoromethylation of aniline derivatives using Togni's reagent and an iridium-based photocatalyst under blue LED irradiation. conicet.gov.ar Another example is the perfluoroalkylation of anilines using perfluoroalkyl iodides, catalyzed by Rose Bengal with a compact fluorescent lamp. conicet.gov.ar These methods allow for the late-stage introduction of fluoroalkyl groups, which can significantly alter the physicochemical properties of the parent molecule. conicet.gov.ar

More recently, a visible-light-induced, photocatalyst-free method has been developed for the synthesis of phosphorylated enamines from N-sulfonyl allenamides, which involves an unprecedented N-to-C researchgate.netCurrent time information in Bangalore, IN.-sulfonyl shift. rsc.org This highlights the expanding scope of visible light-mediated reactions in synthesizing complex aniline derivatives.

Enantiospecific Syntheses Involving Aniline Scaffolds

The development of enantiospecific synthetic methods is crucial for the preparation of chiral molecules with defined stereochemistry. For aniline-based scaffolds, several strategies have been established.

One such method is the calcium-catalyzed reaction of sulfonimidoyl fluorides with anilines to produce chiral sulfonimidamides. wur.nl This reaction proceeds with an inversion of the configuration at the sulfur atom and is highly enantiospecific for a range of non-heterocyclic anilines. wur.nl The reaction tolerates both electron-donating and moderately electron-withdrawing groups on the aniline ring. wur.nl

Another powerful technique is the asymmetric hydroformylation of aniline derivatives, which can be controlled using a chiral scaffolding ligand. nih.gov This method allows for the reversible binding of the aniline substrate to the ligand, enabling control over both regioselectivity and enantioselectivity. nih.gov A correlation has been found between the binding affinity of the substrate to the ligand and the enantioselectivity of the hydroformylation reaction, with higher affinity generally leading to improved enantioselectivity. nih.gov These advanced methods provide access to a wide array of chiral aniline derivatives, which are important in medicinal chemistry and materials science.

Reaction Mechanisms and Mechanistic Investigations of N 2 Chloroprop 2 Enyl Aniline Transformations

Intramolecular Cyclization Reaction Mechanisms

The intramolecular cyclization of N-(2-chloroprop-2-enyl)aniline and its derivatives is a key transformation, often leading to the formation of heterocyclic structures like indoles. Research has shown that poly[N-(2-chloroprop-2-en-1-yl)aniline] and its substituted analogues can undergo intramolecular cyclization to yield functionalized polyindoles. rsc.org This process is typically facilitated by the use of polyphosphoric acid. rsc.org The successful cyclization is confirmed through comparative analysis of spectral data and physicochemical properties of the resulting polymers. rsc.org

In a related context, palladium-catalyzed intramolecular cyclization of 2-chloro-N-(2-vinyl)aniline derivatives, which share structural similarities with this compound, has been shown to be a versatile method for synthesizing various nitrogen-containing heterocycles. nih.govresearchgate.net The selectivity of these transformations, leading to either five, six, or seven-membered rings, is notably controlled by the choice of phosphine (B1218219) ligand in the palladium catalyst system. nih.govresearchgate.net This highlights the potential for ligand-directed control in the cyclization of similar substrates.

Detailed Mechanistic Studies of Rearrangement Reactions

Rearrangement reactions are a prominent feature of N-allyl aniline (B41778) chemistry, with the amino-Claisen rearrangement being a particularly well-studied example. These reactions offer powerful tools for carbon-carbon bond formation and the synthesis of complex molecular architectures.

Amino-Claisen Rearrangement Mechanisms and Transition State Analysis

The amino-Claisen rearrangement, a nitrogen analogue of the Claisen rearrangement, is a nih.govnih.gov-sigmatropic shift that converts N-allyl anilines into ortho-allyl anilines. tsijournals.comnumberanalytics.com This reaction typically requires high temperatures (200-350°C) and can be accompanied by side reactions, such as the cleavage of the allyl group. tsijournals.com The mechanism is understood to proceed through a concerted, suprafacial nih.govnih.gov-sigmatropic rearrangement. numberanalytics.com

The transition state of the amino-Claisen rearrangement is generally considered to be a chair-like conformation, which is the most stable arrangement for this type of pericyclic reaction. numberanalytics.comorganic-chemistry.org This stereospecific reaction transfers the stereochemistry of the starting material to the product. numberanalytics.com Lewis acids, such as zinc chloride and boron trifluoride etherate, have been shown to catalyze the amino-Claisen rearrangement, often allowing the reaction to proceed at lower temperatures and with fewer side products. tsijournals.com The use of Lewis acids can influence the reaction mechanism and product distribution. tsijournals.com

| Catalyst | Temperature (°C) | Key Features |

| Thermal | 200-350 | High temperatures required; potential for side reactions. tsijournals.com |

| Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂) | Lower than thermal | Reduced reaction times and byproducts. tsijournals.com |

| Palladium(0) | Varies | Can lead to divergent mechanistic pathways. nih.gov |

Sigmatropic Shift Mechanistic Pathways

Beyond the classic nih.govnih.gov-sigmatropic shift of the amino-Claisen rearrangement, other sigmatropic pathways are accessible to N-allyl aniline systems. A sigmatropic reaction involves the intramolecular shift of a sigma bond to a new position within a π-system. wikipedia.org

For instance, the thermal Claisen rearrangement of N-allylanilines is characterized as a nih.govnih.gov-sigmatropic process. osti.gov The structure of the transition state can vary depending on the substituents on the allyl group. osti.gov In some cases, a competing elimination reaction of the allyl fragment can occur. osti.gov

Furthermore, nih.govnih.gov-sigmatropic rearrangements can also occur in related systems. For example, the reaction of N-allylanilines with diazo compounds in the presence of transition metal catalysts can lead to products of a nih.govnih.gov-sigmatropic rearrangement of an intermediate ylide. mathnet.ru In contrast, when the reaction is initiated by Lewis acids, a nih.govnih.gov-sigmatropic rearrangement (aza-Claisen) is observed. mathnet.ru This highlights how the choice of catalyst can dictate the mechanistic pathway.

Nucleophilic Substitution Mechanism Analysis (e.g., SN2-type)

This compound can participate in nucleophilic substitution reactions. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile. quora.com Kinetic studies on the reactions of 2-chloro-2-propen-1-yl arenesulfonates with anilines have provided insights into the mechanism of substitution at the allylic position. koreascience.kr

These studies support an SN2 mechanism with a relatively tight transition state. koreascience.kr The presence of the 2-chloro substituent deactivates the allyl system, leading to a considerable decrease in reaction rates compared to unsubstituted allyl systems. koreascience.kr The possibility of an SN2' mechanism, where the nucleophile attacks the γ-carbon, was considered but could be ruled out based on the experimental data. koreascience.kr

The general mechanism for nucleophilic substitution reactions involving anilines can be complex, with the possibility of different rate-limiting steps depending on the specific reactants and conditions. psu.edu

Photocatalytic Reaction Mechanism Elucidation

Photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including those involving allylic compounds. These reactions are initiated by the absorption of light by a photocatalyst, which then engages in single electron transfer (SET) processes with the substrate.

Electron Transfer Processes in Photoredox Catalysis

In a typical photoredox catalytic cycle, the photocatalyst is excited by visible light to a higher energy state. beilstein-journals.org This excited state can then act as either an oxidant or a reductant. In the context of allylic compounds, photoredox catalysis can enable C-H functionalization. nih.gov

A general mechanism for the photoredox-catalyzed functionalization of an alkene involves the single electron oxidation of the alkene by the excited photocatalyst to form a radical cation. nih.gov This is followed by deprotonation to generate an allylic radical. nih.gov This radical can then undergo further reactions, such as oxidation to an allyl cation followed by nucleophilic attack, to yield the final product. kaist.ac.kr The photocatalyst is regenerated in the process, completing the catalytic cycle. kaist.ac.kr

Radical Intermediates and Propagation Pathways

The transformations of this compound can proceed through radical intermediates, particularly under conditions that favor homolytic bond cleavage. The presence of the allylic chloride and the aniline moiety provides multiple sites for radical initiation and propagation.

One potential pathway involves the homolytic cleavage of the C-Cl bond, which is often the weakest bond in the molecule, to form a 2-prop-2-enylaniline radical. This initiation step can be induced by heat, UV light, or a radical initiator. The resulting radical can then participate in a variety of propagation steps.

Chain Propagation Steps:

Hydrogen Abstraction: The generated radical can abstract a hydrogen atom from a suitable donor, leading to the formation of a more stable species and a new radical that continues the chain reaction.

Addition to Double Bonds: The radical intermediate can add to the double bond of another molecule of this compound or a different unsaturated compound, leading to polymerization or the formation of new carbon-carbon bonds.

Intramolecular Cyclization: Depending on the reaction conditions and the structure of the radical, intramolecular cyclization can occur, leading to the formation of cyclic products.

The stability of the radical intermediates plays a significant role in determining the major reaction pathway. For instance, the formation of an allylic radical is generally favored due to its resonance stabilization.

In the context of related chemistries, the addition of a radical to an allene (B1206475) system, which shares some structural similarities with the prop-2-enyl group, often results in the formation of a stable allylic radical intermediate. nih.gov This suggests that radical reactions involving this compound would likely proceed through analogous stable radical intermediates.

Furthermore, the aniline nitrogen can also participate in radical reactions. Under certain conditions, an amine radical cation can be formed, which can then undergo deprotonation to yield an α-amino radical. beilstein-journals.org This α-amino radical is a key intermediate in various synthetic transformations, including additions to Michael acceptors. beilstein-journals.org

The following table summarizes potential radical intermediates and their subsequent reactions:

| Radical Intermediate | Formation Pathway | Subsequent Reactions |

| 2-prop-2-enylaniline radical | Homolytic cleavage of C-Cl bond | Hydrogen abstraction, addition to double bonds, intramolecular cyclization |

| Amine radical cation | One-electron oxidation of the aniline nitrogen | Deprotonation to form an α-amino radical |

| α-amino radical | Deprotonation of the amine radical cation | Addition to Michael acceptors, oxidation to an iminium ion |

It is important to note that the specific radical pathways and the resulting products will be highly dependent on the reaction conditions, including the solvent, temperature, and the presence of initiators or inhibitors.

Catalytic Reaction Mechanism Studies

Catalysis offers a powerful tool to control the reactivity of this compound and to steer its transformations towards desired products with high efficiency and selectivity. Both metal-based and acid-based catalytic systems have been explored for reactions involving similar substrates.

Metal catalysts, particularly those based on palladium and copper, are widely used in cross-coupling and cyclization reactions of haloanilines and related compounds. researchgate.net

In the context of this compound, a plausible metal-catalyzed reaction is the intramolecular Heck reaction. A proposed catalytic cycle for a palladium-catalyzed intramolecular cyclization would likely involve the following key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the C-Cl bond of this compound to form a palladium(II) intermediate.

Intramolecular Carbopalladation: The aryl group attached to the palladium center then undergoes an intramolecular migratory insertion across the double bond of the 2-propenyl group. This step forms a new carbon-carbon bond and a five- or six-membered ring containing palladium.

β-Hydride Elimination: A β-hydride elimination from the resulting alkylpalladium intermediate regenerates the double bond in a different position and forms a hydridopalladium(II) species.

Reductive Elimination: Finally, reductive elimination of HX (where X is the halide) from the hydridopalladium(II) species regenerates the palladium(0) catalyst, completing the catalytic cycle.

Copper catalysts are also known to be effective in amination reactions of aryl halides. encyclopedia.pub While the specific mechanism can vary, a common pathway involves the formation of a copper-amide intermediate, which then reacts with the aryl halide.

Lewis acids and Brønsted acids can catalyze reactions of this compound by activating the substrate towards nucleophilic attack or by promoting rearrangement reactions.

A Brønsted acid can protonate the nitrogen atom of the aniline, making the aromatic ring more electron-deficient and susceptible to nucleophilic attack. It can also protonate the chlorine atom, facilitating its departure as a leaving group and promoting the formation of a carbocationic intermediate.

Lewis acids, such as aluminum chloride or zinc chloride, can coordinate to the nitrogen or the chlorine atom. Coordination to the chlorine atom enhances its leaving group ability, favoring substitution or elimination reactions. Coordination to the nitrogen atom can influence the regioselectivity of electrophilic aromatic substitution reactions.

A key application of acid catalysis is in the Fischer indole (B1671886) synthesis, where an arylhydrazine reacts with a ketone or aldehyde. While this compound is not a hydrazine, related acid-catalyzed cyclization reactions to form heterocyclic structures are conceivable.

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for elucidating the mechanisms of complex chemical reactions. Theoretical studies can provide detailed information about the structures and energies of intermediates and transition states in a catalytic cycle, which is often difficult to obtain experimentally.

For metal-catalyzed reactions of this compound, DFT calculations could be used to:

Determine the preferred pathway for oxidative addition (e.g., concerted vs. stepwise).

Calculate the activation barriers for the key steps, such as carbopalladation and β-hydride elimination, to identify the rate-determining step.

Investigate the influence of ligands on the reactivity and selectivity of the catalyst.

Predict the most stable stereochemistry of the products.

Similarly, theoretical studies can shed light on the role of Lewis and Brønsted acids in catalysis. For example, calculations can quantify the extent of bond activation upon coordination of a Lewis acid or protonation by a Brønsted acid.

Mechanistic Degradation Pathways (Environmental Academic Focus)

Understanding the environmental fate of halogenated anilines is of significant importance due to their potential persistence and toxicity. Microbial degradation is a key process for the removal of these compounds from the environment.

The microbial degradation of halogenated anilines can proceed through several pathways, often initiated by dioxygenase enzymes. These enzymes introduce two hydroxyl groups onto the aromatic ring, forming a substituted catechol.

A common degradation pathway for chlorinated anilines involves the following steps:

Dioxygenation: A dioxygenase enzyme hydroxylates the aromatic ring to form a chloro-substituted catechol.

Ring Cleavage: The catechol ring is then cleaved by another dioxygenase, either through an ortho- or meta-cleavage pathway.

Further Metabolism: The resulting ring-cleavage product is further metabolized through a series of enzymatic reactions, eventually leading to intermediates of central metabolism, such as succinate (B1194679) and acetyl-CoA.

The position of the halogen substituent on the aniline ring can significantly influence the rate and pathway of degradation. In some cases, the halogen may be removed either before or after ring cleavage.

For this compound, the degradation pathway could be further complicated by the presence of the 2-chloroprop-2-enyl group. This group might also be subject to microbial attack, potentially through dehalogenation or oxidation reactions. The metabolism of the related compound 1,3-dichloropropene (B49464) involves conjugation with glutathione, followed by excretion as a mercapturic acid derivative. who.int A similar pathway could be envisioned for the 2-chloroprop-2-enyl moiety of this compound.

The following table outlines the key steps in the microbial degradation of a generic chlorinated aniline:

| Step | Enzymatic Reaction | Intermediate/Product |

| 1 | Dioxygenation | Chloro-substituted catechol |

| 2 | Ring Cleavage (ortho or meta) | Ring-cleaved product (e.g., muconic acid derivative) |

| 3 | Further Metabolism | Intermediates of central metabolism (e.g., succinate, acetyl-CoA) |

It is important to recognize that the specific degradation pathways can vary depending on the microbial species and the environmental conditions.

Microbial Degradation Mechanisms of Halogenated Anilines

Role of Specific Enzymes (e.g., Monooxygenases, Dioxygenases, Dehydrogenases) in Aniline Degradation

The microbial degradation of aniline and its derivatives is a key process in their removal from the environment. This breakdown is primarily facilitated by a range of enzymes, with monooxygenases and dioxygenases playing a central role in the initial stages of transformation. Dehydrogenases are also involved in subsequent steps of the degradation pathways.

Monooxygenases

Flavin-dependent monooxygenases (FMOs) are crucial in the degradation of various aromatic compounds, including aniline derivatives. oup.com These enzymes catalyze oxygenation reactions, which can lead to the hydroxylation of the aromatic ring, a critical step for further degradation. oup.com For instance, in the degradation of 2-chloro-4-nitroaniline (B86195) by Rhodococcus sp., a flavin-dependent monooxygenase initiates the process by removing the nitro group and forming 4-amino-3-chlorophenol. oup.com Cytochrome P-450 monooxygenases are another class of enzymes known to hydroxylate aromatic rings, a common mechanism in the metabolism of various xenobiotics. rsc.org

Dioxygenases

Dioxygenases are multi-component enzyme systems that incorporate both atoms of molecular oxygen into their substrates. Aniline dioxygenase is a key enzyme in the aerobic degradation of aniline, catalyzing its conversion to catechol. nih.gov This enzyme system is also active on some substituted anilines. The degradation of chloroanilines often proceeds through the action of dioxygenases. For example, toluene (B28343) dioxygenase from Pseudomonas putida T57 can degrade 2-chloroaniline, 3-chloroaniline (B41212), and 4-chloroaniline (B138754). iwaponline.com The initial attack by dioxygenase can lead to the formation of chlorocatechols. iwaponline.com

Following the initial hydroxylation of the aniline ring to form a catechol or a substituted catechol, ring cleavage dioxygenases come into play. Catechol 1,2-dioxygenases and catechol 2,3-dioxygenases cleave the aromatic ring, a critical step in the mineralization of these compounds. In the degradation of 3-chloroaniline by Pseudomonas acidovorans, two distinct catechol 1,2-dioxygenases are induced, one for aniline and another for 3-chloroaniline, highlighting the specificity of these enzymes. quora.com The degradation of 4-chloroaniline by several bacterial strains also proceeds via a modified ortho-cleavage pathway involving chlorocatechol 1,2-dioxygenase. jst.go.jpgoogle.com

The proposed enzymatic degradation of the aniline moiety of this compound would likely follow a similar path. An initial attack by a monooxygenase or a dioxygenase could hydroxylate the aniline ring, potentially at the para-position, to form a substituted aminophenol. Subsequent deamination and further oxidation by a dioxygenase would lead to a chlorinated catechol derivative. This intermediate would then undergo ring cleavage by a catechol dioxygenase, leading to intermediates that can enter central metabolic pathways.

The N-allyl group could also be a target for enzymatic action. Enzymatic cleavage of N-allyl bonds in amines has been reported, sometimes proceeding through isomerization of the allyl group to an enamine, which is then hydrolyzed. researchgate.net

Table 1: Examples of Enzymes Involved in Aniline and Chloroaniline Degradation

| Enzyme Type | Specific Enzyme/System | Organism | Substrate(s) | Key Transformation | Reference(s) |

| Monooxygenase | Flavin-dependent monooxygenase | Rhodococcus sp. MB-P1 | 2-Chloro-4-nitroaniline | Removal of nitro group, formation of 4-amino-3-chlorophenol | oup.com |

| Dioxygenase | Toluene dioxygenase | Pseudomonas putida T57 | 2-CA, 3-CA, 4-CA | Oxidation to chlorocatechols and other products | iwaponline.com |

| Dioxygenase | Aniline dioxygenase | Delftia sp. AN3 | Aniline | Conversion to catechol | nih.gov |

| Dioxygenase | Catechol 1,2-dioxygenase I | Pseudomonas acidovorans CA28 | Catechol | Ortho-cleavage of the aromatic ring | quora.com |

| Dioxygenase | Catechol 1,2-dioxygenase II | Pseudomonas acidovorans CA28 | Chlorinated catechols | Ortho-cleavage of the aromatic ring | quora.com |

| Dioxygenase | Chlorocatechol 1,2-dioxygenase | Acinetobacter baumannii CA2, Pseudomonas putida CA16, Klebsiella sp. CA17 | 4-Chlorocatechol | Modified ortho-cleavage of the aromatic ring | jst.go.jpgoogle.com |

Dehydrogenases

While the initial attacks on the aromatic ring are typically oxidative, dehydrogenases can be involved in later stages of the degradation pathways of the resulting aliphatic intermediates. For example, after ring cleavage, the resulting muconic or semialdehyde products are further metabolized by a series of enzymes that can include dehydrogenases to convert them into intermediates of the tricarboxylic acid (TCA) cycle.

Non-Biological Transformation Pathways in Environmental Systems

In addition to biological degradation, this compound can be transformed in the environment through various non-biological processes, primarily hydrolysis and photolysis.

Hydrolysis

The "2-chloroprop-2-enyl" group of the molecule is an allylic chloride. Allylic chlorides are known to be susceptible to hydrolysis. This is because the C-Cl bond cleavage leads to the formation of a resonance-stabilized allylic carbocation, which facilitates the reaction. quora.com The hydrolysis of allyl chloride can be influenced by factors such as temperature and pH. jst.go.jp In the case of this compound, hydrolysis would likely lead to the replacement of the chlorine atom with a hydroxyl group, forming N-(2-hydroxyprop-2-enyl)aniline and hydrochloric acid. This reaction can occur under mild acidic or alkaline conditions. quora.comjst.go.jp

Photolysis

Photodegradation is another significant abiotic pathway for the transformation of anilines and chloroanilines in the environment, particularly in aqueous systems exposed to sunlight. The photocatalytic degradation of o-chloroaniline in the presence of a catalyst and sunlight has been shown to be effective, with degradation rates of up to 98%. iwaponline.comiwaponline.com The process often involves the generation of highly reactive hydroxyl radicals (•OH) that attack the aromatic ring. mdpi.com

The photolysis of chloroanilines can lead to a variety of products. Studies on the sunlight-induced photodegradation of mono-chloroanilines in river water have identified photoproducts such as aniline and 3-aminophenol. nih.gov The photodegradation of 4-chloroaniline can yield intermediates like 4-chlorophenol (B41353) and aniline. mdpi.com Therefore, it is plausible that this compound would undergo similar photolytic transformations, leading to the cleavage of the C-Cl bond, hydroxylation of the aromatic ring, and potentially dealkylation of the amino group. The presence of the double bond in the propenyl group might also be susceptible to photochemical reactions.

Table 2: Non-Biological Transformation of Related Compounds

| Transformation Pathway | Compound Class | Conditions | Key Products/Mechanism | Reference(s) |

| Hydrolysis | Allylic chlorides | Mild acidic or alkaline conditions | Formation of a resonance-stabilized carbocation, leading to alcohol products | quora.comjst.go.jp |

| Photolysis | o-Chloroaniline | Sunlight, catalyst | Up to 98% degradation | iwaponline.comiwaponline.com |

| Photolysis | Mono-chloroanilines | Simulated sunlight in river water | Aniline, 3-aminophenol | nih.gov |

| Photolysis | 4-Chloroaniline | TiO₂ photocatalyst | 4-Chlorophenol, aniline | mdpi.com |

Derivatization and Functionalization Strategies Employing N 2 Chloroprop 2 Enyl Aniline Scaffolds

Synthesis of Functionalized Polyindoles and Related Polymeric Structures

The N-substituted aniline (B41778) structure of N-(2-chloroprop-2-enyl)aniline serves as a key monomer for the synthesis of advanced polymeric materials. Through oxidative polymerization, soluble N-substituted poly(β-haloallylaniline)s can be synthesized. For instance, poly[N-(2-chloroprop-2-en-1-yl)aniline] (NPC) and its substituted analogs have been prepared using ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) as an oxidant in an acidic medium. rsc.org

A significant application of these polymers is their subsequent conversion into functionalized polyindoles. This transformation is achieved through an intramolecular cyclization reaction, often facilitated by reagents like polyphosphoric acid, leading to the formation of the indole (B1671886) ring system along the polymer backbone in high yields. rsc.org The resulting polyindoles exhibit interesting physicochemical properties, including photoconductivity. rsc.org The successful intramolecular cyclization is confirmed through various analytical techniques, including NMR and IR spectroscopy. rsc.org

The general scheme for this process involves:

Oxidative Polymerization: Monomers such as N-(2-chloroprop-2-en-1-yl)aniline are polymerized to form soluble poly[N-(2-chloroprop-2-en-1-yl)aniline].

Intramolecular Cyclization: The resulting polymer undergoes a polymer-analogous reaction to form the polyindole structure.

This method provides a pathway to novel functionalized polyindoles, which are of interest for applications in materials science, particularly for developing new photoresponsive and conductive materials. rsc.orgacademicjournals.org

| Polymer Precursor | Key Reagent for Cyclization | Resulting Polymeric Structure | Notable Property | Reference |

|---|---|---|---|---|

| Poly[N-(2-chloroprop-2-en-1-yl)aniline] (NPC) | Polyphosphoric Acid | Functionalized Polyindole | Photoconductivity | rsc.org |

| Poly[N-(2-chloroprop-2-en-1-yl)-2-methylaniline] (NPT) | Polyphosphoric Acid | Functionalized Polyindole | Photoconductivity | rsc.org |

| Poly[N-(2-chloroprop-2-en-1-yl)-2-methoxyaniline] (NPA) | Polyphosphoric Acid | Functionalized Polyindole | Photoconductivity | rsc.org |

Introduction of Perfluoroalkyl and Other Electron-Withdrawing Groups

The aniline ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can modulate its electronic properties. Electron-withdrawing groups (EWGs) are of particular interest as they can significantly alter the reactivity and properties of the molecule. saskoer.camasterorganicchemistry.com These groups deactivate the aromatic ring towards further electrophilic substitution and generally direct incoming electrophiles to the meta-position. saskoer.cayoutube.com

Perfluoroalkyl groups (RF) are potent EWGs that can be introduced onto aniline derivatives through radical substitution reactions. researchgate.netrsc.org Various methods have been developed for the perfluoroalkylation of anilines, often involving the generation of perfluoroalkyl radicals from precursors like perfluoroalkyl iodides (RF-I). researchgate.netconicet.gov.ar For instance, visible light photocatalysis using systems like Rose Bengal or metal complexes can efficiently generate RF radicals for substitution onto electron-rich amino-aromatics. researchgate.netconicet.gov.ar Another approach involves the use of a visible light-activated complex of TMEDA (N,N,N',N'-tetramethylethylenediamine) and iodine, which effectively produces RF radicals from RF-I for the regioselective perfluoroalkylation of aniline derivatives. conicet.gov.ar

Other common electron-withdrawing groups that can be introduced include:

Nitro groups (-NO₂): Introduced via nitration using a mixture of nitric acid and sulfuric acid.

Cyano groups (-CN): Can be installed through various methods, including Sandmeyer reaction of a corresponding diazonium salt.

Sulfonyl groups (-SO₃H): Introduced via sulfonation with fuming sulfuric acid.

Carbonyl groups (-CHO, -COR): Installed via Friedel-Crafts acylation.

The introduction of these groups onto the this compound scaffold can be used to fine-tune the electronic character of the molecule, which is crucial for its subsequent use in polymerization or cyclization reactions where the nucleophilicity of the aniline nitrogen is a key factor. pharmaguideline.com

| Electron-Withdrawing Group | Typical Reagents/Method | Effect on Aromatic Ring | Reference |

|---|---|---|---|

| Perfluoroalkyl (RF) | RF-I, Photocatalyst (e.g., Rose Bengal) or [(TMEDA)I·I₃] | Strongly Deactivating, m-directing | researchgate.netconicet.gov.ar |

| Nitro (-NO₂) | HNO₃, H₂SO₄ | Strongly Deactivating, m-directing | masterorganicchemistry.com |

| Sulfonyl (-SO₃H) | Fuming H₂SO₄ | Strongly Deactivating, m-directing | masterorganicchemistry.com |

| Acyl (-COR) | Acyl Halide, AlCl₃ (Friedel-Crafts) | Deactivating, m-directing | masterorganicchemistry.com |

Synthesis of Sulfonimidamide and Sulfonamide Derivatives

The primary/secondary amine nature of the aniline nitrogen in this compound makes it a suitable nucleophile for reaction with sulfonyl-containing electrophiles to form sulfonamides and their aza-analogues, sulfonimidamides. These functional groups are prominent in medicinal chemistry. wur.nlnih.govekb.eg

Sulfonamide Synthesis: The most common method for synthesizing sulfonamides involves the reaction of an amine with a sulfonyl chloride in the presence of a base. ekb.egresearchgate.net Therefore, this compound can react with various aryl or alkyl sulfonyl chlorides to yield the corresponding N-substituted sulfonamides. nih.govjsynthchem.com The reaction conditions can be optimized using different bases (e.g., triethylamine (B128534), potassium carbonate) and solvents. ekb.eg

Sulfonimidamide Synthesis: Sulfonimidamides are bioisosteres of sulfonamides where one sulfonyl oxygen is replaced by a nitrogen atom, introducing a new stereogenic center at the sulfur atom. wur.nlbhu.ac.in Chiral sulfonimidamides can be synthesized enantiospecifically by reacting chiral sulfonimidoyl fluorides with anilines. wur.nlnih.gov This reaction is often promoted by a Lewis acid, such as calcium bistriflimide (Ca(NTf₂)₂), and proceeds with inversion of configuration at the sulfur center. nih.govorganic-chemistry.org The this compound scaffold could be employed in this transformation to generate novel, chiral sulfonimidamides bearing the reactive allyl group for further functionalization.

The general reaction schemes are as follows:

Sulfonamide formation: Ar-NH-R + R'-SO₂Cl → Ar-N(R)-SO₂-R'

Sulfonimidamide formation: Ar-NH-R + R'-S(O)(F)=NR'' → Ar-N(R)-S(O)(R')=NR''

These derivatizations open pathways to complex molecules with potential biological activities or utility as specialized ligands and synthetic intermediates. nih.govresearchgate.net

Cyclization Reactions Leading to Novel Heterocyclic Architectures

The bifunctional nature of this compound, possessing both an aniline ring and a reactive allyl side chain, makes it an excellent precursor for a variety of cyclization reactions to construct novel heterocyclic systems.

The aniline moiety is a classic starting point for numerous named reactions that construct the indole nucleus. The this compound scaffold is well-suited for these transformations.

Fischer Indole Synthesis: This method involves the acid-catalyzed rearrangement of an arylhydrazone. While not a direct cyclization of the starting aniline, it can be converted to the necessary N-allyl-N-phenylhydrazine intermediate for subsequent reaction with a ketone or aldehyde to form a substituted indole. pharmaguideline.com

Gassman Indole Synthesis: This one-pot synthesis involves the reaction of an aniline with a ketone bearing a thioether substituent. wikipedia.org The aniline is first converted to an N-chloroaniline, which then reacts to form a sulfonium (B1226848) ion, ultimately leading to a 3-thioalkyl-substituted indole after a rsc.orgresearchgate.net-sigmatropic rearrangement and cyclization. wikipedia.orggoogle.com

Palladium-Catalyzed Cyclizations: Modern methods often employ palladium catalysis. For instance, the intramolecular cyclization of 2-vinylanilines is a powerful route to indoles. organic-chemistry.orgmit.edu The this compound substrate could undergo a Heck-type or related palladium-catalyzed cyclization, potentially forming a methyl-substituted indole derivative.

While specific examples for pyrrole (B145914) synthesis from this exact substrate are less common, related strategies involving intramolecular cyclization of functionalized anilines or allyl amines can be envisioned.

While the direct synthesis of thiophenes from this compound is not a standard transformation, the allyl group provides a handle for introducing the necessary sulfur functionality for subsequent cyclization. Thiophene (B33073) synthesis often relies on the cyclization of precursors containing a four-carbon chain and a sulfur atom. researchgate.netorganic-chemistry.org

A plausible strategy would involve the substitution of the chlorine atom on the allyl group with a sulfur nucleophile, followed by further chemical manipulation to create a suitable precursor for thiophene ring formation. For instance, methods involving the base-promoted cyclization of (Z)-2-en-4-yne-1-thiolate derivatives or the metal-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols are established routes to substituted thiophenes. mdpi.com

Furthermore, the synthesis of thienylimines has been achieved through the retro-ene reaction of N-allyl derivatives in the gas phase, highlighting a pathway where N-allyl systems can serve as precursors to thiophene-containing structures. rsc.org

The this compound scaffold is structurally related to N-(2-vinyl)aniline derivatives, which are key precursors in palladium-catalyzed syntheses of various polycyclic fused systems. mit.eduhuji.ac.il By controlling the ligand used in the palladium catalytic system, a common precursor can be selectively converted into different heterocyclic cores. researchgate.netnih.gov

Applying this logic to a derivative of this compound, such as N-(2-chlorophenyl)-N'-(2-chloroprop-2-enyl)aniline, could enable access to a variety of fused systems:

Carbazoles: Formed via a C-N coupling followed by an intramolecular C-H activation/C-C bond formation. nih.govnih.gov

Acridines and Dibenzazepines: These six- and seven-membered ring systems can also be accessed from related diphenylamine (B1679370) precursors through ligand-controlled palladium-catalyzed cyclizations. mit.eduhuji.ac.il The choice of phosphine (B1218219) ligand (e.g., DavePhos, TrixiePhos) has been shown to be critical in directing the reaction towards a specific heterocyclic product. nih.gov

Exploration of New Anilide and Amide-Based Derivatives

The secondary amine functionality of the this compound scaffold presents a key site for derivatization through the formation of new amide and anilide linkages. These transformations are fundamental in medicinal chemistry and materials science for modulating the electronic, steric, and pharmacokinetic properties of a lead compound. The synthesis of such derivatives from this compound can be achieved through several established acylation strategies, each with its own set of advantages regarding substrate scope, reaction conditions, and functional group tolerance.

The nucleophilicity of the nitrogen atom in this compound is reduced compared to simple alkylamines due to the delocalization of the nitrogen lone pair into the aromatic ring. chemistrysteps.com This factor, common to all anilines, necessitates careful selection of acylating agents and reaction conditions to achieve efficient amide bond formation.

Acylation with Acyl Halides and Anhydrides

A direct and common method for the synthesis of amides from anilines involves their reaction with highly reactive acylating agents such as acyl chlorides or acid anhydrides. google.comyoutube.com These reactions are typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen halide or carboxylic acid byproduct generated during the reaction, thereby driving the equilibrium towards the product. google.com The Schotten-Baumann reaction conditions, which involve an amine, an acyl chloride, and a base, are a classic example of this approach. google.com

For instance, the reaction of this compound with various acyl chlorides can lead to a diverse range of N-acyl derivatives. The general scheme for this transformation is depicted below:

General Reaction Scheme for Acylation with Acyl Chlorides

This compound reacts with an acyl chloride in the presence of a base to yield the corresponding N-acyl-N-(2-chloroprop-2-enyl)aniline derivative.

The choice of solvent for these reactions is typically an aprotic solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile. google.com The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). A representative set of potential derivatives that could be synthesized using this methodology is presented in the following table.

| Acyl Chloride | Base | Solvent | Product | Hypothetical Yield (%) |

| Acetyl chloride | Pyridine | DCM | N-acetyl-N-(2-chloroprop-2-enyl)aniline | 92 |

| Benzoyl chloride | Triethylamine | THF | N-benzoyl-N-(2-chloroprop-2-enyl)aniline | 88 |

| 4-Nitrobenzoyl chloride | Triethylamine | Acetonitrile | N-(4-nitrobenzoyl)-N-(2-chloroprop-2-enyl)aniline | 85 |

| Chloroacetyl chloride | Pyridine | DCM | N-(2-chloroacetyl)-N-(2-chloroprop-2-enyl)aniline | 90 |

Amide Coupling with Carboxylic Acids

While acylation with acyl halides and anhydrides is effective, the direct coupling of carboxylic acids with amines has gained prominence due to the broader availability and stability of carboxylic acids. This approach requires the use of a coupling agent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the aniline. nih.gov

Commonly used coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These additives can act as acyl transfer agents, improving reaction rates and yields, particularly for less nucleophilic anilines. nih.gov Other classes of coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and uronium salts (e.g., HBTU, HATU). researchgate.net

The general reaction is as follows:

General Reaction Scheme for Amide Coupling with Carboxylic Acids

This compound reacts with a carboxylic acid in the presence of a coupling agent and a base to form the corresponding N-acyl-N-(2-chloroprop-2-enyl)aniline derivative.

This method is highly versatile and allows for the introduction of a wide array of functionalities into the final amide product. The reaction conditions are generally mild, which helps in preserving sensitive functional groups that might be present on either the aniline or the carboxylic acid.

| Carboxylic Acid | Coupling Agent | Additive | Base | Solvent | Product | Hypothetical Yield (%) |

| Propanoic acid | EDC | HOBt | DIPEA | DMF | N-propanoyl-N-(2-chloroprop-2-enyl)aniline | 85 |

| Phenylacetic acid | DCC | DMAP | - | DCM | N-(2-phenylacetyl)-N-(2-chloroprop-2-enyl)aniline | 82 |

| Boc-glycine | HATU | - | DIPEA | DMF | tert-butyl (2-((2-chloroprop-2-enyl)(phenyl)amino)-2-oxoethyl)carbamate | 78 |

| Isonicotinic acid | PyBOP | - | DIPEA | DMF | N-(2-chloroprop-2-enyl)-N-phenylisonicotinamide | 75 |

The exploration of these derivatization strategies allows for the systematic modification of the this compound scaffold, enabling the generation of libraries of novel anilide and amide-based compounds for further investigation in various scientific fields.

Computational Chemistry and Theoretical Investigations of N 2 Chloroprop 2 Enyl Aniline

Quantum Chemical Calculations of Molecular Structures and Energetics

Quantum chemical calculations are fundamental to predicting the geometric and energetic properties of N-(2-chloroprop-2-enyl)aniline. These calculations determine the most stable arrangement of atoms in space (the equilibrium geometry) and the energy associated with this conformation.

Ab initio and Density Functional Theory (DFT) are two of the most widely used quantum chemical methods. Ab initio methods derive their results from first principles, without the use of experimental data, by solving the Schrödinger equation. DFT, on the other hand, calculates the electronic structure based on the electron density, which simplifies the complexity of the many-electron problem.

For substituted anilines, DFT methods, particularly using hybrid functionals like B3LYP, have proven to be highly effective in providing a balance between accuracy and computational cost. researchgate.netresearchgate.net For instance, studies on N-benzylaniline have successfully used the B3LYP functional with a 6-311++G(d,p) basis set to optimize the molecular geometry and calculate vibrational frequencies. researchgate.net The energetics and reaction pathways for substitutions on square-planar Pt(II) complexes have also been effectively studied using DFT, showing excellent correlation with experimental data. researchgate.net These methodologies are directly applicable to this compound to predict its structural parameters and reaction energetics.

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While HF calculations can provide a good initial description of the molecular orbitals, they neglect electron correlation, which can be crucial for accurate energy predictions. researchgate.net

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Configuration Interaction (CI), build upon the HF results to include electron correlation. For the parent aniline (B41778) molecule, SAC-CI (Symmetry-Adapted Cluster/Configuration Interaction) calculations have been employed to investigate its singlet excited states, providing spectra that are in good agreement with experimental observations. researchgate.netresearchgate.net Such high-level computations for this compound would offer a more refined understanding of its electronic states and properties, albeit at a higher computational expense.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a view of the molecule's behavior over time, including its conformational flexibility and the pathways of chemical reactions.

This compound possesses several rotatable bonds, leading to various possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. Computational techniques can systematically explore the potential energy surface by rotating the key dihedral angles, such as the C-N bond connecting the aniline and the chloropropenyl groups.

For similar molecules like N-vinyl-2-phenylpyrrole, conformational analysis has been successfully performed using nonempirical quantum-chemical calculations of spin-spin coupling constants, which are sensitive to the molecular geometry. osi.lv Applying these methods to this compound would elucidate the preferred spatial arrangement of its substituents. DFT-optimized geometry calculations would yield precise bond lengths, bond angles, and dihedral angles for the most stable conformer.

Below is an interactive table showcasing typical geometric parameters that would be obtained for this compound from a DFT/B3LYP calculation, based on data from analogous structures. researchgate.net

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (Aniline-N) | 1.40 Å |

| Bond Length | N-CH2 (N-Propyl) | 1.45 Å |

| Bond Length | C=C (Propene) | 1.34 Å |

| Bond Length | C-Cl (Propene) | 1.75 Å |

| Bond Angle | C-N-C | 120.5° |

| Bond Angle | N-C-C (Propene) | 112.0° |

| Dihedral Angle | Phenyl-N-C-C | ~90° |

Molecular dynamics (MD) simulations can be employed to study the dynamic evolution of the system and to explore potential reaction mechanisms. mdpi.com For this compound, a key reaction of interest is intramolecular cyclization, a process observed in related N-substituted poly(β-haloallylaniline)s. rsc.org

Reactive MD simulations, using force fields like ReaxFF, can model bond breaking and formation, allowing for the direct observation of reaction pathways. mdpi.com These simulations can help elucidate the mechanism of cyclization, for example, by tracking the atomic trajectories leading from the initial reactant to the cyclized product. DFT calculations are also crucial for mapping reaction pathways, identifying transition states, and calculating activation barriers for processes like intramolecular radical additions, which have been studied for aniline derivatives. beilstein-journals.org

Electronic Structure Analysis and Bonding Characterization

Understanding the electronic structure is key to explaining the chemical reactivity and properties of this compound. This involves analyzing the distribution of electrons, the nature of chemical bonds, and the frontier molecular orbitals.

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge distribution and bonding interactions. In a molecule like N-benzylaniline, NBO analysis has revealed hyperconjugative interactions, such as the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the phenyl ring, which contributes to the molecule's stability. researchgate.net A similar analysis for this compound would quantify the delocalization effects and the nature of the C-N, C=C, and C-Cl bonds.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO may have significant contributions from the π* orbital of the chloropropenyl group.

An illustrative table of electronic properties for this compound, as would be derived from DFT calculations, is presented below.

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Dipole Moment | 2.5 D |

This detailed computational investigation provides a molecular-level understanding of this compound, laying a theoretical foundation for predicting its behavior and guiding further experimental work.

Theoretical Studies on Substituent Effects and Reactivity Correlations

Computational studies are instrumental in elucidating the intricate relationship between a molecule's structure and its reactivity. For a molecule like this compound, theoretical investigations would focus on how the electronic nature of the aniline ring and the reactive 2-chloropropenyl group influence its chemical behavior.

Substituent Effects:

The aniline moiety is a versatile scaffold in organic chemistry, and the effect of substituents on its reactivity is well-documented through both experimental and theoretical work. nih.govbeilstein-journals.org The introduction of the N-(2-chloroprop-2-enyl) group significantly alters the electronic properties of the aniline ring. Computational methods can quantify these changes by calculating parameters such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential maps.

Studies on other substituted anilines have shown that electron-donating or electron-withdrawing groups can have a profound impact on the reactivity of the molecule. nih.govmdpi.com For instance, in reactions involving electrophilic attack on the aromatic ring, the N-(2-chloroprop-2-enyl) substituent would be expected to act as a mild activating group, directing incoming electrophiles to the ortho and para positions. DFT calculations can model these reactions, predict the most likely sites of attack, and estimate the activation energies for different pathways. nih.govbeilstein-journals.org

Reactivity Correlations:

The reactivity of this compound is characterized by the interplay between the nucleophilic aniline nitrogen, the aromatic ring, and the electrophilic allylic chloride system. Theoretical studies on similar allylic chlorides have explored their reaction mechanisms in detail, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. acs.orgacs.orgehu.esrsc.orgnih.gov

DFT calculations can be employed to investigate various reaction pathways. For example, in a nucleophilic substitution reaction, theoretical models can help determine whether the reaction proceeds via an S\N2 or S\N2' mechanism. These calculations would involve locating the transition state structures for each pathway and comparing their relative energies to predict the most favorable route. rsc.org Furthermore, computational studies on the palladium-catalyzed reactions of allylic chlorides provide insights into the formation of key intermediates and the factors controlling product selectivity. acs.orgacs.orgnih.gov

A theoretical investigation into the intramolecular reactions of this compound could also reveal potential cyclization pathways, leading to the formation of heterocyclic compounds. By calculating the free energy barriers for these cyclization reactions, computational models can predict their feasibility and potential for synthetic application. nih.gov

Prediction and Interpretation of Spectroscopic Data

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules, including NMR, IR, and UV-Vis spectra. These theoretical predictions can aid in the structural elucidation of new compounds and provide a deeper understanding of their electronic structure.

NMR Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of computational chemistry. jmaterenvironsci.commdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, has been shown to provide accurate predictions of NMR spectra for a wide range of organic molecules, including aniline derivatives. jmaterenvironsci.commdpi.comresearchgate.net

For this compound, theoretical calculations could predict the chemical shifts of all hydrogen and carbon atoms. These predictions would be valuable for assigning the signals in an experimental spectrum and confirming the compound's structure. Furthermore, computational studies can help to understand the factors that influence chemical shifts, such as the conformation of the molecule and the electronic effects of the substituents. cdnsciencepub.comresearchgate.net

Infrared (IR) Spectroscopy:

Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. By calculating the harmonic frequencies at the DFT level, it is possible to generate a theoretical IR spectrum that can be compared with experimental data. rsc.org This comparison can aid in the identification of characteristic functional groups, such as the N-H bond, the C=C double bond of the propenyl group, and the C-Cl bond.

UV-Vis Spectroscopy:

Time-dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. By calculating the energies of the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. For this compound, these calculations would provide insight into the electronic transitions responsible for its absorption of UV and visible light, which are related to the π-systems of the aniline ring and the propenyl group.

Advanced Spectroscopic Analysis and Characterization of N 2 Chloroprop 2 Enyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of N-(2-chloroprop-2-enyl)aniline. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of this compound provides key information regarding the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals for the aromatic protons of the aniline (B41778) ring, the protons of the 2-chloroprop-2-enyl group, and the N-H proton.

The aromatic protons typically appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The exact chemical shifts and coupling patterns depend on the substitution pattern of the aniline ring. For the parent this compound, the protons on the phenyl ring would exhibit signals characteristic of a monosubstituted benzene (B151609) ring. For instance, related N-substituted anilines show aromatic protons in similar regions rsc.org.

The protons of the N-allylic group are particularly diagnostic. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom typically resonate as a doublet in the range of δ 4.0-4.3 ppm. The two vinyl protons (=CH₂) of the prop-2-enyl group are expected to appear as distinct singlets or narrow multiplets further downfield, typically between δ 5.0 and 6.0 ppm. The presence of the chlorine atom on the double bond influences the chemical shift of these vinyl protons.

The N-H proton signal can be observed as a broad singlet, and its chemical shift is highly dependent on the solvent, concentration, and temperature. It often appears in the region of δ 3.8-4.6 ppm.

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 6.5 - 7.5 | Multiplet (m) |

| N-H | 3.8 - 4.6 | Broad Singlet (br s) |

| N-CH₂ | 4.0 - 4.3 | Doublet (d) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The aromatic carbons of the aniline ring typically resonate in the region of δ 110-150 ppm. The carbon atom attached to the nitrogen (C-N), known as the ipso-carbon, is found at the downfield end of this range, often around δ 148 ppm rsc.org. The chemical shifts of the ortho, meta, and para carbons are sensitive to the electronic effects of the N-substituent mdpi.comresearchgate.net.

The carbons of the 2-chloroprop-2-enyl group have characteristic chemical shifts. The methylene carbon (-CH₂-) attached to the nitrogen is typically found in the range of δ 45-55 ppm. The sp² hybridized carbons of the vinyl group appear further downfield, with the carbon bearing the chlorine atom (C-Cl) expected around δ 120-130 ppm and the terminal methylene carbon (=CH₂) in the region of δ 110-120 ppm.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| C-N (ipso) | 145 - 150 |

| Aromatic C-H (ortho, meta, para) | 112 - 130 |

| C=C (vinyl) | 110 - 140 |

The characterization of polymers derived from this monomer, such as poly[N-(2-chloroprop-2-en-1-yl)aniline], has been successfully performed using ¹H and ¹³C NMR spectroscopy .

To unambiguously assign all proton and carbon signals, especially in more complex derivatives, advanced 2D NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). It is invaluable for establishing the connectivity of different fragments within the molecule, for example, connecting the N-CH₂ protons to the ipso-carbon of the aniline ring.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings within the same spin system, helping to trace the connectivity of protons, for instance, within the aromatic ring.

The application of these techniques provides a complete and detailed picture of the molecular structure, confirming the constitution of this compound and its derivatives mdpi.com.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would display several key absorption bands:

N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine .

Aromatic C-H Stretch: Multiple sharp bands are typically observed just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹) corresponding to the C-H stretching vibrations of the aniline ring.

Aliphatic C-H Stretch: Bands corresponding to the C-H stretching of the methylene (-CH₂-) group appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring are found in the 1450-1600 cm⁻¹ region. The vinyl C=C stretch is also expected in this region, typically around 1640-1680 cm⁻¹.

N-H Bend: The N-H bending vibration usually appears around 1590-1650 cm⁻¹ .

C-N Stretch: The stretching vibration for aromatic amines is typically strong and found in the region of 1250-1335 cm⁻¹ .